molecular formula C17H15BrClNO2 B2529294 7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326872-22-3

7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Katalognummer B2529294
CAS-Nummer: 1326872-22-3
Molekulargewicht: 380.67
InChI-Schlüssel: SDYLJYWJFBRBIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a derivative of the benzoxazepin class, which is a group of heterocyclic compounds that have garnered interest due to their diverse pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related benzoxazepin compounds involves various strategies, such as thermolysis and alkylation reactions. For instance, 7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one was synthesized through the thermolysis of the syn-4-phenylsemicarbazone of 2-aminobenzophenone . Alkylation reactions are also employed, as seen in the synthesis of derivatives of 7-bromo-5-(2-chlorophenyl)-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one using alkyl tosylates . These methods could potentially be adapted for the synthesis of 7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular and crystal structures of benzoxazepin derivatives . The nature of hydrogen bonds between molecules in both solution and crystalline states can be elucidated using this method, as well as IR spectroscopy . These techniques would likely be applicable in analyzing the molecular structure of 7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one.

Chemical Reactions Analysis

The reactivity of benzoxazepin derivatives can be influenced by substituents and reaction conditions. For example, the basic hydrolysis of 3-acetoxy-7-bromo-5-(o-chlorophenyl)-1-ethoxycarbonylmethyl-1,2-dihydro-3H-1,4-benzdiazepin-2-one leads to the formation of various hydroxy derivatives . Additionally, unexpected reactions can occur, such as the bromine migration observed during the synthesis of thieno[3,4-b][1,5]benzoxazepin-10-ones . These findings suggest that the chemical behavior of 7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one could be complex and may require careful analysis of reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazepin derivatives can be characterized using various spectroscopic techniques, including IR, 1H, 13C, and 31P NMR spectroscopy . These methods provide information on the electronic environment of atoms within the molecule and can be used to infer properties such as solubility, stability, and reactivity. The antibacterial activity of some benzoxazepin derivatives has also been evaluated, indicating potential pharmacological applications . Similar analyses would be necessary to fully understand the physical and chemical properties of 7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one.

Wissenschaftliche Forschungsanwendungen

Overview of Research Applications

The compound 7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one and its derivatives have been investigated across various scientific domains, demonstrating a wide range of potential applications. The research spans from exploring its affinity and activity at dopamine receptors to its role in synthesizing novel pharmacologically active molecules.

Dopamine Receptor Affinity and Activity

Research has shown that derivatives of this compound, such as 6-bromo and 6-chloro analogues, exhibit high affinity at D1 dopamine receptors. These studies aim at understanding the effect of halogen substitution on receptor affinity and activity, potentially contributing to the development of new therapeutic agents targeting neurological disorders. One derivative, 3-allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (6-Br-APB), has been identified for further in vivo studies due to its promising profile (Neumeyer et al., 1991).

Synthesis of CCR5 Antagonists

The compound's framework has been utilized in the practical synthesis of CCR5 antagonists, which are crucial for treating conditions like HIV. An example includes the development of a method to synthesize 7-{4-[2-(butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide, an orally active CCR5 antagonist. This process exemplifies the compound's role in creating new therapeutic agents through innovative synthetic pathways (Ikemoto et al., 2005).

Analytical and Physicochemical Characterization

The analytical profile of compounds related to 7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, such as metaclazepam, has been detailed, providing insights into their physical and physicochemical properties. This research is crucial for understanding the compound's characteristics and for the development of analytical methods for its quantification and quality control (Althaus et al., 1986).

Eigenschaften

IUPAC Name

7-bromo-4-[2-(4-chlorophenyl)ethyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClNO2/c18-14-3-6-16-13(9-14)10-20(17(21)11-22-16)8-7-12-1-4-15(19)5-2-12/h1-6,9H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYLJYWJFBRBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OCC(=O)N1CCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.